molecular formula C19H22N2O4S B6041123 {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE

Cat. No.: B6041123
M. Wt: 374.5 g/mol
InChI Key: MHGAOHGKBAHQSY-UHFFFAOYSA-N
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Description

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a methylphenylmethanone group

Preparation Methods

The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar compounds to {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-5-3-4-6-18(15)19(22)20-11-13-21(14-12-20)26(23,24)17-9-7-16(25-2)8-10-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGAOHGKBAHQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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